molecular formula C20H20BrNO3S B2834516 (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704515-62-7

(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Número de catálogo: B2834516
Número CAS: 1704515-62-7
Peso molecular: 434.35
Clave InChI: ATFSEFMIXCRPEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone features an 8-azabicyclo[3.2.1]octane core with stereochemical specificity (1R,5S). Key structural elements include:

  • A 2-bromophenyl group attached via a methanone bridge at the 8-position of the bicyclic ring.
  • A phenylsulfonyl substituent at the 3-position of the azabicyclo ring.

This compound belongs to a class of nortropane derivatives, which are frequently explored for their biological activity due to their rigid bicyclic structure and ability to interact with diverse receptors.

Propiedades

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3S/c21-19-9-5-4-8-18(19)20(23)22-14-10-11-15(22)13-17(12-14)26(24,25)16-6-2-1-3-7-16/h1-9,14-15,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFSEFMIXCRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22BrN2O2SC_{19}H_{22}BrN_{2}O_{2}S. Its structure features a bicyclic azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets.

This compound primarily acts as a kappa-opioid receptor antagonist , which is significant in pain management and the treatment of addiction. Kappa-opioid receptors are part of the opioid receptor family and are implicated in modulating pain perception, mood, and stress responses.

Pharmacological Studies

Research has indicated that modifications to the azabicyclo structure can enhance selectivity and potency against kappa-opioid receptors. For instance, studies on related compounds have shown that altering substituents can lead to improved binding affinities and reduced side effects associated with mu-opioid receptor activation.

1. Structure-Activity Relationship (SAR) Studies

A notable study focused on the SAR of related 8-azabicyclo[3.2.1]octan derivatives demonstrated that specific substitutions at the nitrogen atom significantly influenced receptor selectivity and potency. For example, compounds with cyclohexylurea moieties exhibited enhanced kappa receptor antagonism compared to their counterparts without such modifications .

CompoundKappa IC50 (nM)Mu:kappa RatioDelta:kappa Ratio
Compound A17293>174
Compound B200150>200

2. In Vivo Efficacy

In vivo studies have shown that certain derivatives of this compound can effectively reduce nociceptive responses in animal models, suggesting potential applications in pain relief without the addictive properties associated with mu-opioid agonists.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while some derivatives exhibit promising therapeutic profiles, careful consideration of their safety margins is necessary. The hERG (human Ether-à-go-go Related Gene) channel inhibition is a critical factor in evaluating the cardiotoxicity of these compounds.

Comparación Con Compuestos Similares

Structural Analogs

Azabicyclo[3.2.1]octane Derivatives with Bromophenyl Substituents
Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(Phenylsulfonyl), 8-(2-bromophenyl)methanone ~450 (estimated) Rigid bicyclic core; bromine enhances electrophilicity. -
(3-Bromophenyl) analog 8-(3-bromophenyl)methanone - Bromine at meta position; lacks sulfonyl group. Steric effects may differ.
8-[(2-Bromophenyl)sulfonyl]-3-(triazol-1-yl) () 3-(Triazol-1-yl), 8-(2-bromophenylsulfonyl) 397.29 Sulfonyl group at 8-position; triazole may enhance hydrogen bonding.

Key Observations :

  • The position of bromine (ortho in the target vs. meta in ) influences steric and electronic interactions with target receptors.
  • Sulfonyl groups (present in the target and ) improve solubility and binding affinity through polar interactions.
Sulfonamide and Sulfonyl Derivatives
Compound Name Substituents Biological Activity Reference
Target Compound 3-(Phenylsulfonyl) Unknown (structural similarity suggests kinase or GPCR targets). -
PF-06700841 () 3-(Pyrimidinyl), difluorocyclopropyl Dual TYK2/JAK1 inhibitor; used in autoimmune diseases.
Compound 38 () 3-(4-Isopropylphenoxy), 8-(pyrazole sulfonamide) Non-specified activity; sulfonamide group common in enzyme inhibitors.

Key Observations :

  • Substituent bulkiness (e.g., isopropylphenoxy in ) may affect membrane permeability or receptor access.

Pharmacological Analogs

Kinase Inhibitors
  • PF-06700841 (): Demonstrates that azabicyclo cores paired with sulfonamide or sulfonyl groups are viable scaffolds for kinase inhibition. The target compound’s sulfonyl group may similarly engage ATP-binding pockets .
  • NK7-902 (): A molecular glue degrader with an azabicyclo core, highlighting the structural versatility of this scaffold in diverse mechanisms .
Antibacterial Agents
  • (4-Chlorophenyl) analogs (): Exhibit in vitro antibacterial activity, suggesting that halogenated phenyl groups on the azabicyclo core may enhance antimicrobial potency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.